(S,S)-Formoterol Fumarate is the pharmacologically active enantiomer of Formoterol Fumarate, a long-acting β2-adrenergic receptor agonist (LABA). [] LABAs are a class of drugs that selectively stimulate β2-adrenergic receptors, leading to bronchodilation, which is the widening of the airways in the lungs. [] (S,S)-Formoterol Fumarate is a crucial subject in scientific research, particularly in respiratory pharmacology, due to its potent and prolonged bronchodilatory effects. [] Research on (S,S)-Formoterol Fumarate focuses on understanding its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties to explore its potential applications beyond its established use in asthma and chronic obstructive pulmonary disease (COPD) treatments.
Formoterol hemifumarate is derived from formoterol, which is synthesized in various forms, including fumarate salts. The compound is classified under beta-2 adrenergic agonists, a category that also includes other medications like albuterol and salmeterol. These agents are essential in treating bronchospasm due to their bronchodilatory properties.
The synthesis of formoterol hemifumarate involves several steps, utilizing various reagents and catalysts to enhance yield and purity. One notable method includes the reaction of optically pure 4-benzyloxy-3-formamidostyrene oxide with specific amines to produce the desired enantiomers of formoterol. This process can be optimized through the use of chiral catalysts and selective reduction techniques, which significantly improve the enantiomeric purity of the final product.
For instance, one synthetic route describes the use of borane reagents for stereoselective reductions, followed by formylation steps that yield optically active intermediates suitable for further transformation into formoterol . Another approach emphasizes the use of dual catalysts to accelerate the benzyl etherification reaction, achieving high yields in shorter reaction times .
Formoterol undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are crucial not only for the synthesis but also for understanding the pharmacokinetics of formoterol in clinical settings.
Formoterol exerts its therapeutic effects by selectively binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate levels. This cascade results in relaxation of smooth muscle fibers, bronchodilation, and decreased airway resistance.
The onset of action is rapid (within minutes), with effects lasting up to 12 hours or more, making it suitable for both rescue and maintenance therapy in asthma and COPD patients .
Formoterol hemifumarate is characterized by several physical and chemical properties:
These properties influence its formulation into inhalable preparations, ensuring optimal delivery and stability during storage .
Formoterol hemifumarate plays a crucial role in respiratory medicine due to its long-lasting bronchodilatory effects. It is commonly used in:
The evolution of β₂-agonists reflects centuries of empirical and scientific innovation in aerosolized therapeutics:
Table 1: Milestones in β₂-Agonist Development
Era | Development | Significance |
---|---|---|
1554 BC | Hyoscyamus niger inhalation | First documented bronchodilator delivery |
1885 AD | Ephedrine isolation | Precursor to synthetic β-agonists |
1972 | Formoterol patent | Designed for sustained receptor interaction |
1998 | Medical introduction (EU) | Established rapid-onset LABA class |
2001 | FDA approval (Perforomist®) | Validated hemifumarate salt for nebulization |
Formoterol hemifumarate (C₁₉H₂₄N₂O₄ · ½C₄H₄O₄; MW 402.4 g/mol) is a racemic mixture of (R,R)- and (S,S)-enantiomers. Its structural features underpin its pharmacodynamic profile:
Table 2: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₂₄N₂O₄ · ½C₄H₄O₄ | Hemifumarate stoichiometry |
Molecular Weight | 402.45 g/mol | Optimal for aerosol deposition |
Solubility (DMSO) | 80–98 mg/mL | Enables in vitro assays |
Lipophilicity (log P) | ~1.5 | Balances dissolution and membrane permeation |
Protein Binding | 31–38% (in vitro) | Limits systemic exposure |
pKa (amine) | 8.6 | Influences ionization state in lungs |
Formoterol’s unique pharmacological profile distinguishes it from other LABAs through three key attributes:
Table 3: Comparative Pharmacological Profiles of LABAs
Parameter | Formoterol | Salmeterol | Indacaterol | Olodaterol |
---|---|---|---|---|
β₂ Agonism | Near-full agonist | Partial agonist | Partial agonist | Near-full agonist |
Onset (min) | 2–5 | 10–20 | 5 | 5 |
Duration (h) | 12 | 12 | 24 | ≥24 |
Lipophilicity | Moderate (+++) | High (++++) | High (++++) | Moderate (+++) |
Selectivity (β₂:β₁) | 330:1 | 1,000:1 | 1,300:1 | 250:1 |
Elimination t₁/₂ (h) | 7–10 | 5.5 | 40–56 | 7.5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7